molecular formula C18H20ClNO4 B13739843 3,3',4,4'-Bis(methylenedioxy)diphenethylamine hydrochloride CAS No. 1676-52-4

3,3',4,4'-Bis(methylenedioxy)diphenethylamine hydrochloride

Cat. No.: B13739843
CAS No.: 1676-52-4
M. Wt: 349.8 g/mol
InChI Key: VECLFJFBQNVRJL-UHFFFAOYSA-N
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Description

3,3’,4,4’-Bis(methylenedioxy)diphenethylamine hydrochloride is a chemical compound that belongs to the class of substituted phenethylamines. This compound is characterized by the presence of methylenedioxy groups attached to the phenethylamine structure. It is structurally similar to other compounds in the phenethylamine family, which are known for their diverse range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,4,4’-Bis(methylenedioxy)diphenethylamine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3,4-methylenedioxyphenylacetone with an amine, followed by reduction and subsequent formation of the hydrochloride salt. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out in solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3’,4,4’-Bis(methylenedioxy)diphenethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

3,3’,4,4’-Bis(methylenedioxy)diphenethylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,3’,4,4’-Bis(methylenedioxy)diphenethylamine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to and modulate the activity of various receptors and enzymes, influencing biochemical pathways. For example, it may interact with monoamine oxidase enzymes, affecting the metabolism of neurotransmitters like serotonin and dopamine.

Comparison with Similar Compounds

Similar Compounds

    3,4-Methylenedioxyphenethylamine: Structurally similar but lacks the additional methylenedioxy groups.

    3,4-Methylenedioxyamphetamine (MDA): Similar structure but with an additional methyl group at the alpha position.

    3,4-Methylenedioxymethamphetamine (MDMA): Similar structure but with a methylenedioxy group and an additional methyl group.

Uniqueness

3,3’,4,4’-Bis(methylenedioxy)diphenethylamine hydrochloride is unique due to the presence of two methylenedioxy groups, which can significantly influence its chemical and biological properties. This structural feature may enhance its stability and reactivity compared to other similar compounds.

Properties

CAS No.

1676-52-4

Molecular Formula

C18H20ClNO4

Molecular Weight

349.8 g/mol

IUPAC Name

bis[2-(1,3-benzodioxol-5-yl)ethyl]azanium;chloride

InChI

InChI=1S/C18H19NO4.ClH/c1-3-15-17(22-11-20-15)9-13(1)5-7-19-8-6-14-2-4-16-18(10-14)23-12-21-16;/h1-4,9-10,19H,5-8,11-12H2;1H

InChI Key

VECLFJFBQNVRJL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC[NH2+]CCC3=CC4=C(C=C3)OCO4.[Cl-]

Origin of Product

United States

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